molecular formula C43H58O6 B1146978 Guttiferone C CAS No. 147687-36-3

Guttiferone C

货号: B1146978
CAS 编号: 147687-36-3
分子量: 670.925
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is a natural product found in Symphonia globulifera with data available.

科学研究应用

Chemical Properties and Mechanisms of Action

Guttiferone C belongs to a class of compounds known as polycyclic polyprenylated acylphloroglucinols. It exhibits a variety of biological activities, including:

  • Antioxidant : this compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory : The compound has shown potential in reducing inflammation through various mechanisms, including modulation of pro-inflammatory cytokines.
  • Antitumor : Studies indicate that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial : It has been reported to possess activity against both gram-positive and gram-negative bacteria.

The mechanisms underlying these effects involve the modulation of cellular pathways and targets, such as the c-MYC protein degradation via the ubiquitin-proteasome pathway, which is crucial in cancer cell cycle regulation .

Cancer Treatment

This compound has been studied for its potential in cancer therapy. Research indicates that it can induce apoptosis in various cancer cell lines, including colorectal and prostate cancers. For instance, Guttiferone K (a related compound) was found to impede the cell cycle re-entry of quiescent prostate cancer cells by stabilizing FBXW7, leading to enhanced degradation of c-MYC .

Infectious Diseases

The antimicrobial properties of this compound suggest its application in treating infections caused by resistant bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Applications

Given its anti-inflammatory effects, this compound may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways positions it as a candidate for further research into inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study investigated the effects of this compound on human colorectal cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains, demonstrating promising results that warrant further clinical investigation .

Data Tables

Here are summarized findings from various studies on this compound:

Study Type Application Findings Reference
In vitroAntitumorInduces apoptosis in colorectal cancer cells; inhibits cell proliferation.
In vitroAntimicrobialEffective against Staphylococcus aureus and Escherichia coli; shows potential against resistant strains.
In vivoAnti-inflammatoryReduces markers of inflammation in animal models; potential therapeutic use in chronic inflammatory diseases.

Future Perspectives

Despite the promising applications of this compound, further research is needed to elucidate its molecular mechanisms fully and assess its safety profile in clinical settings. Investigations into biotransformation processes may also enhance its bioavailability and therapeutic efficacy .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Guttiferone C and distinguishing it from structural analogs?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For isomers like 1,16-oxy- and 3,16-oxy-guttiferone C, circular dichroism (CD) spectroscopy can resolve stereochemical differences. Liquid chromatography-mass spectrometry (LC-MS) is essential for purity assessment and distinguishing minor derivatives .
  • Experimental Design : Ensure pH stabilization during analysis (e.g., pH 6.0 buffers) to prevent spontaneous cyclization, which alters structural integrity .

Q. How can researchers validate the biological activity of this compound in vitro?

  • Methodology : Use standardized assays such as leishmanicidal activity tests (e.g., Leishmania promastigote inhibition assays) at concentrations ≤5 µg/mL. Include positive controls like miltefosine (IC₅₀ ~57.6% at 0.8 µg/mL) to benchmark potency .
  • Data Interpretation : Note concentration-dependent efficacy: For example, Guttiferone A shows 82.1% inhibition at 0.8 µg/mL, increasing to 98.3% at 4.8 µg/mL. Such trends highlight the need for dose-response curves .

Q. What are the primary sources of this compound in natural products?

  • Methodology : Isolation from Symphonia globulifera or Garcinia species via bioassay-guided fractionation. Endophytic fungi like Bipolaris cactivora can biotransform precursor compounds into this compound, offering a synthetic alternative .
  • Validation : Cross-reference phytochemical databases and taxonomic records to confirm species-specific metabolite profiles.

Advanced Research Questions

Q. How do pH and experimental conditions influence the stability and reactivity of this compound during biotransformation studies?

  • Methodology : Maintain pH 6.0 using automated controllers in bioreactors to minimize spontaneous cyclization. Stirred-tank reactors improve oxygenation and yield (e.g., 40% higher conversion than Erlenmeyer flasks) .
  • Data Contradiction : At neutral or alkaline pH, spontaneous cyclization competes with enzymatic pathways, complicating product isolation. Document pH fluctuations rigorously to resolve reproducibility issues .

Q. What mechanisms underlie contradictory reports on this compound’s cytotoxicity versus genotoxicity?

  • Methodology : Employ complementary assays:

  • Cytotoxicity : Use erythrocyte viability assays (PCE/NCE ratios) to assess membrane integrity.
  • Genotoxicity : Apply comet assays (DNA strand breaks) and micronucleus tests (chromosomal damage) in multiple cell types (e.g., liver, bone marrow).
    • Conflict Resolution : Guttiferone A exhibits genotoxicity in leukocytes and testes without cytotoxicity, suggesting tissue-specific DNA damage mechanisms. Replicate studies across cell lines and species to confirm universality .

Q. How can researchers optimize the synthesis of oxy-guttiferone derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Utilize fungal biotransformation (e.g., Bipolaris cactivora) to generate regioselective oxy-derivatives. Monitor reaction kinetics via LC-MS and prioritize 3,16-oxy-guttiferone C (higher yield) over 1,16-oxy analogs .
  • Experimental Design : Include competitive inhibition assays (e.g., this compound vs. A) to evaluate substrate preference and enzymatic efficiency .

Q. What strategies resolve discrepancies in bioactivity data between this compound and its analogs (e.g., Guttiferone A)?

  • Methodology :

  • Comparative Analysis : Test analogs under identical conditions (e.g., 4.8 µg/mL for leishmanicidal assays). For example, Guttiferone F shows 98.2% inhibition, comparable to Guttiferone A (98.3%), but diverges in cytotoxicity profiles .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PLOS ONE, Med. Chem. Commun.) to identify concentration thresholds or cell-type sensitivities .

Q. How should researchers design studies to assess this compound’s pharmacokinetics and metabolic pathways?

  • Methodology :

  • In Vivo Models : Use murine models with timed blood/tissue sampling. Monitor metabolites via LC-MS/MS.
  • Enzyme Inhibition : Screen cytochrome P450 isoforms to identify metabolic interactions.
    • Reproducibility : Adopt OECD guidelines for toxicokinetic studies to standardize dosing and sampling protocols .

Q. Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., PLOS ONE, Beilstein J. Org. Chem.) over reviews. Use Google Scholar’s citation metrics to identify seminal studies .
  • Data Reporting : Follow Beilstein Journal standards: Include experimental details in supplementary materials, limit main text to 5 critical compounds, and cite original isolation protocols .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

属性

CAS 编号

147687-36-3

分子式

C43H58O6

分子量

670.925

IUPAC 名称

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C43H58O6/c1-26(2)13-12-21-41(11)33(18-15-28(5)6)25-42(24-32(30(9)10)16-14-27(3)4)38(47)36(37(46)31-17-19-34(44)35(45)23-31)39(48)43(41,40(42)49)22-20-29(7)8/h13,15,17,19-20,23,32-33,44-46H,3,9,12,14,16,18,21-22,24-25H2,1-2,4-8,10-11H3

SMILES

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)C)C

同义词

GUTTIFERONE C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。